molecular formula C13H9BrN4O3 B14457816 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 68973-54-6

7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14457816
CAS No.: 68973-54-6
M. Wt: 349.14 g/mol
InChI Key: DIWFKGOVCWGKNH-UHFFFAOYSA-N
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Description

7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocyclic compounds containing nitrogen atoms at specific positions in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the bromination of an acetylated precursor followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pteridine derivative .

Scientific Research Applications

7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific bromine and acetyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

68973-54-6

Molecular Formula

C13H9BrN4O3

Molecular Weight

349.14 g/mol

IUPAC Name

7-(2-bromoacetyl)-10-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H9BrN4O3/c1-18-8-3-2-6(9(19)5-14)4-7(8)15-10-11(18)16-13(21)17-12(10)20/h2-4H,5H2,1H3,(H,17,20,21)

InChI Key

DIWFKGOVCWGKNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CBr)N=C3C1=NC(=O)NC3=O

Origin of Product

United States

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